methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic organic compound with the molecular formula C13H12N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound, which lacks the methoxy and ester groups.
8-Methoxyimidazo[1,5-a]pyridine: Similar structure but without the carboxylate group.
Methyl imidazo[1,5-a]pyridine-5-carboxylate: Lacks the methoxy group.
Uniqueness: Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1427451-67-9 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-3-7(10(13)15-2)12-6-11-5-8(9)12/h3-6H,1-2H3 |
InChI Key |
VWIIMZDQGHBDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=CN=C2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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